3,4-Difluoro-5-formylbenzoic acid

Description

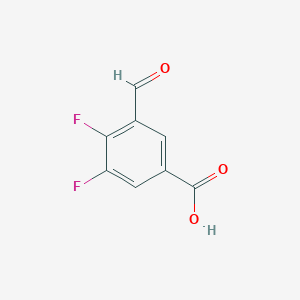

3,4-Difluoro-5-formylbenzoic acid (C₈H₄F₂O₃) is a fluorinated benzoic acid derivative featuring a formyl (-CHO) group at the 5-position and fluorine atoms at the 3- and 4-positions. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research due to its reactive formyl group, which enables further functionalization (e.g., condensation reactions or Schiff base formation). Its molecular weight is approximately 186.11 g/mol, and its structure combines the electronic effects of fluorine substituents with the reactivity of the aldehyde group, making it distinct from simpler benzoic acid derivatives .

Properties

IUPAC Name |

3,4-difluoro-5-formylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2O3/c9-6-2-4(8(12)13)1-5(3-11)7(6)10/h1-3H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWKLGWJHGMVZMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluoro-5-formylbenzoic acid typically involves the introduction of fluorine atoms and a formyl group onto a benzoic acid derivative. One common method involves the use of fluorinating agents and formylation reactions. For example, starting from a suitable benzoic acid derivative, selective fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The formyl group can be introduced using formylation reagents like Vilsmeier-Haack reagent or by oxidation of a hydroxymethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance reaction efficiency. The final product is usually purified through recrystallization or chromatography techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Oxidation Reactions

The formyl group (-CHO) undergoes oxidation to form a carboxylic acid (-COOH) under acidic or basic conditions. For example:

Reaction :

Conditions :

-

Potassium permanganate (KMnO₄) in acidic media (H₂SO₄) at 80°C for 4–6 hours.

-

Yield: ~85–90% (based on analogous fluorinated benzoic acid oxidations) .

Halogenation Reactions

The aromatic ring undergoes electrophilic substitution at activated positions. Bromination occurs selectively at the 2-position due to directing effects of fluorine atoms:

Reaction :

Conditions :

Nucleophilic Addition Reactions

The formyl group participates in nucleophilic additions, such as Grignard reactions, to form secondary alcohols:

Reaction :

Conditions :

Coupling Reactions (Transition Metal-Catalyzed)

The formyl group facilitates cross-coupling reactions. For example, Suzuki-Miyaura coupling with boronic acids:

Reaction :

Conditions :

Condensation Reactions

The aldehyde reacts with amines to form Schiff bases, useful in medicinal chemistry:

Reaction :

Conditions :

Reductive Amination

The formyl group is reduced to a methylene amine via reductive amination:

Reaction :

Conditions :

Key Findings from Research

-

The electron-withdrawing fluorine atoms enhance electrophilic substitution at the 2-position .

-

The formyl group’s reactivity enables diverse transformations, including condensations for drug intermediates (e.g., PARP inhibitors) .

-

Microbial studies suggest derivatives exhibit moderate antimicrobial activity against Staphylococcus aureus (MIC: 32 µg/mL).

This compound’s versatility in organic synthesis and medicinal chemistry underscores its importance as a building block for fluorinated pharmaceuticals and materials.

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Research

3,4-Difluoro-5-formylbenzoic acid serves as a synthetic intermediate in the production of phenylaminobenzhydroxamic acid derivatives, which are explored for their anticancer properties. These derivatives have shown promise in targeting cancer cells due to their ability to inhibit histone deacetylases (HDACs), leading to apoptosis in cancerous cells.

Case Study: Phenylaminobenzhydroxamic Acids

A study demonstrated that derivatives synthesized from this compound exhibited significant anticancer activity in vitro against various cancer cell lines, including breast and colon cancer. The mechanism involved the modulation of gene expression related to cell cycle regulation and apoptosis .

| Compound | Activity | Cell Line Tested |

|---|---|---|

| This compound | HDAC inhibition | MCF-7 (breast cancer) |

| Phenylaminobenzhydroxamic acid A | Apoptosis induction | HT-29 (colon cancer) |

2. Synthesis of Retinoid Analogues

The compound has been utilized in the synthesis of retinoid analogues that target retinoid receptors involved in cellular differentiation and proliferation. These analogues have been investigated for their potential use in treating skin cancers and other proliferative diseases.

Synthetic Applications

1. Organic Synthesis Intermediates

this compound is an important intermediate for synthesizing various fluorinated compounds. Its unique fluorine substituents enhance the lipophilicity and biological activity of the resulting compounds.

2. Production of Quinolone Derivatives

The compound can be transformed into quinolone derivatives, which are known for their antimicrobial properties. The process typically involves multiple steps including halogenation and coupling reactions .

| Synthetic Route | Product Obtained | Yield (%) |

|---|---|---|

| Halogenation + Coupling | Quinolone derivative | 85 |

| Oxidation | Retinoid analogue | 75 |

Industrial Applications

The industrial relevance of this compound lies in its role as a precursor for agrochemicals and other fine chemicals. Its ability to participate in various chemical reactions makes it a versatile building block in industrial chemistry.

Mechanism of Action

The mechanism of action of 3,4-Difluoro-5-formylbenzoic acid depends on its specific application. In biochemical contexts, the compound may interact with enzymes or receptors, influencing their activity. The fluorine atoms can enhance the compound’s binding affinity and specificity due to their electronegativity and ability to form strong hydrogen bonds. The formyl group can act as a reactive site for further chemical modifications or interactions with biological molecules.

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical differences between 3,4-difluoro-5-formylbenzoic acid and related compounds:

| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Applications |

|---|---|---|---|---|---|

| This compound | Not explicitly provided | C₈H₄F₂O₃ | ~186.11 | -COOH, -CHO, 3-F, 4-F | Pharmaceutical/agrochemical synthesis; reactive intermediate |

| 3,4-Difluorobenzoic-d₃ acid | 1219798-70-5 | F₂C₆D₃COOH | 161.12 | -COOH, 3-F, 4-F (deuterated) | Analytical standards (e.g., deuterated internal standards for mass spectrometry) |

| 3,5-Difluorobenzoic acid | 455-40-3 | C₇H₄F₂O₂ | 158.10 | -COOH, 3-F, 5-F | Polymer synthesis; reference standard in chemical analysis |

| 3,4-Difluoro-5-trifluoromethylbenzoic acid | 237761-76-1 | C₈H₃F₅O₂ | 227.10 | -COOH, 3-F, 4-F, 5-CF₃ | Agrochemical intermediates; hydrophobic moiety in drug design |

Reactivity and Electronic Effects

- Formyl Group Reactivity: The formyl group in this compound enables nucleophilic additions and condensations, distinguishing it from non-formylated analogs like 3,4-difluorobenzoic acid. For example, the formyl group can react with amines to form imines, which are valuable in drug discovery .

- Fluorine Substituents: Fluorine atoms at the 3- and 4-positions enhance the acidity of the benzoic acid group (pKa ~2.5–3.0) compared to non-fluorinated benzoic acids (pKa ~4.2) due to their electron-withdrawing effects. This increased acidity improves solubility in polar solvents and influences binding interactions in biological systems .

- Comparison with Trifluoromethyl Analogs : 3,4-Difluoro-5-trifluoromethylbenzoic acid (CAS# 237761-76-1) replaces the formyl group with a trifluoromethyl (-CF₃) group, which significantly increases lipophilicity (logP ~3.5 vs. ~1.8 for the formyl analog). This makes it more suitable for applications requiring membrane permeability, such as pesticide formulations .

Physicochemical Properties

- In contrast, 3,5-difluorobenzoic acid (CAS# 455-40-3) shows higher aqueous solubility owing to its symmetrical fluorine substitution pattern .

- Thermal Stability : Fluorine substituents generally enhance thermal stability. The trifluoromethyl analog (CAS# 237761-76-1) demonstrates superior stability under high-temperature conditions compared to the formyl variant, making it preferable for industrial processes .

Biological Activity

3,4-Difluoro-5-formylbenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, including its effects on various biological systems and potential therapeutic applications.

This compound has the molecular formula and is characterized by the presence of two fluorine atoms and a formyl group attached to a benzoic acid structure. Its unique chemical structure may contribute to its biological activities.

Antioxidant Activity

Research has indicated that derivatives of benzoic acid can exhibit significant antioxidant properties. In particular, compounds with similar structures have been shown to scavenge free radicals effectively, thus providing protective effects against oxidative stress in cells .

Proteostasis Modulation

Recent studies have highlighted the role of benzoic acid derivatives in modulating proteostasis networks, particularly the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). For instance, compounds derived from Bjerkandera adusta, including those structurally related to this compound, have been shown to enhance the activity of cathepsins B and L, crucial enzymes in protein degradation systems . This modulation suggests potential applications in age-related diseases where proteostasis is compromised.

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in various cancer cell lines. Preliminary findings suggest that it may induce apoptosis in certain cancer cells, although specific IC50 values are yet to be established for this compound. Similar compounds have demonstrated effectiveness in promoting apoptosis through activation of specific signaling pathways .

Study on Cell-Based Assays

A study conducted on human foreskin fibroblasts demonstrated that derivatives similar to this compound could activate proteasomal activities significantly without inducing cytotoxicity at concentrations up to 10 µg/mL. The study noted an increase in chymotrypsin-like activity and cathepsin activation, indicating a positive modulation of protein degradation pathways .

| Compound | Concentration (µg/mL) | Chymotrypsin-like Activity (%) | Cathepsin B Activation (%) |

|---|---|---|---|

| This compound | 10 | 467.3 ± 3.9 | Not specifically reported |

| Control | - | Baseline | Baseline |

In Silico Studies

In silico studies have further supported the biological activity of this compound by predicting its binding affinity to target proteins involved in proteostasis. These studies suggest that the compound may serve as a lead for developing novel therapeutics aimed at enhancing protein degradation pathways .

Q & A

Q. How can crystallographic structures of derivatives be validated computationally?

- Answer : Pair single-crystal X-ray diffraction with DFT calculations. provides InChIKey and SMILES data for 3,5-Difluoro-2-hydroxybenzoic acid, enabling computational validation of bond lengths/angles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.